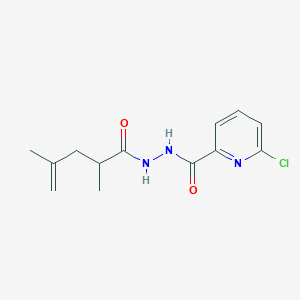
6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide is a chemical compound with the molecular formula C13H16ClN3O2 and a molecular weight of 281.74
Métodos De Preparación
The synthesis of 6-chloro-N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide involves several steps. One common synthetic route includes the reaction of 6-chloropyridine-2-carboxylic acid with hydrazine hydrate to form 6-chloropyridine-2-carbohydrazide. This intermediate is then reacted with 2,4-dimethylpent-4-enoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
6-chloro-N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-chloro-N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 6-chloro-N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
6-chloro-N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide can be compared with other similar compounds, such as:
6-chloropyridine-2-carbohydrazide: Lacks the 2,4-dimethylpent-4-enoyl group, which may affect its biological activity.
N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide: Lacks the chlorine atom, which may influence its reactivity and applications.
Pyridine-2-carbohydrazide derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of 6-chloro-N’-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide.
Propiedades
IUPAC Name |
6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-8(2)7-9(3)12(18)16-17-13(19)10-5-4-6-11(14)15-10/h4-6,9H,1,7H2,2-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRNRYZWTUYACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=C)C)C(=O)NNC(=O)C1=NC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














